molecular formula C8H8N2O2S B14544122 3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one CAS No. 62068-57-9

3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one

Cat. No.: B14544122
CAS No.: 62068-57-9
M. Wt: 196.23 g/mol
InChI Key: SJSJNXWIKLKPLV-UHFFFAOYSA-N
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Description

3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxadiazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with a suitable hydrazine derivative, followed by oxidation to form the oxadiazinone ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxadiazinone ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution on the thiophene ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the oxadiazinone ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(thiophen-2-yl)-3,4-dihydro-2H-1,3,5-oxadiazin-2-one is unique due to its specific combination of a thiophene ring and an oxadiazinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62068-57-9

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-methyl-6-thiophen-2-yl-4H-1,3,5-oxadiazin-2-one

InChI

InChI=1S/C8H8N2O2S/c1-10-5-9-7(12-8(10)11)6-3-2-4-13-6/h2-4H,5H2,1H3

InChI Key

SJSJNXWIKLKPLV-UHFFFAOYSA-N

Canonical SMILES

CN1CN=C(OC1=O)C2=CC=CS2

Origin of Product

United States

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